4-hydroxy-2-oxo-1-pentyl-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-hydroxy-2-oxo-1-pentyl-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-1-pentyl-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.
Introduction of the Pentyl Group: The pentyl group can be introduced via alkylation using a suitable alkyl halide.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through selective hydroxylation reactions.
Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with pyridin-2-ylmethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: It may exhibit antimicrobial properties against various pathogens.
Medicine
Drug Development: The compound can be a lead compound for the development of new drugs targeting specific diseases.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Agriculture: It may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-1-pentyl-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptors, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide: Lacks the pyridin-2-ylmethyl group.
2-oxo-1-pentyl-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide: Lacks the hydroxyl group at the 4-position.
4-hydroxy-2-oxo-1-pentyl-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide: Has a pyridin-3-ylmethyl group instead of pyridin-2-ylmethyl.
Uniqueness
The presence of both the hydroxyl group at the 4-position and the pyridin-2-ylmethyl group makes 4-hydroxy-2-oxo-1-pentyl-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
4-hydroxy-2-oxo-1-pentyl-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-2-3-8-13-24-17-11-5-4-10-16(17)19(25)18(21(24)27)20(26)23-14-15-9-6-7-12-22-15/h4-7,9-12,25H,2-3,8,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERMIPDQTUVJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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